![molecular formula C23H18 B12627067 1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene CAS No. 919341-58-5](/img/structure/B12627067.png)
1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring fused with a phenyl group and connected to two benzene rings through an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene typically involves the following steps:
Formation of the Cyclopropene Ring: The initial step involves the formation of the cyclopropene ring, which can be achieved through the reaction of phenylacetylene with a suitable carbene precursor under controlled conditions.
Ethene Bridge Formation: The next step involves the formation of the ethene bridge, which can be accomplished through a Wittig reaction or a similar olefination process.
Coupling with Benzene Rings: The final step involves the coupling of the cyclopropene-ethene intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethene bridge or the cyclopropene ring, resulting in the formation of saturated or partially saturated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are frequently employed.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
- 1-(1-Cyclohexen-1-yl)pyrrolidine
Comparison:
- Structural Uniqueness: 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is unique due to its cyclopropene ring fused with a phenyl group and its ethene bridge connecting two benzene rings.
- Reactivity: The presence of the cyclopropene ring imparts unique reactivity compared to similar compounds, making it valuable in specific synthetic applications.
- Applications: While similar compounds may have overlapping applications, the specific structural features of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene make it particularly suitable for certain advanced materials and biological studies.
Properties
CAS No. |
919341-58-5 |
|---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[2-(2,2-diphenylethenyl)cyclopropen-1-yl]benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(21)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
JJTRECCFLVRCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C1C2=CC=CC=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


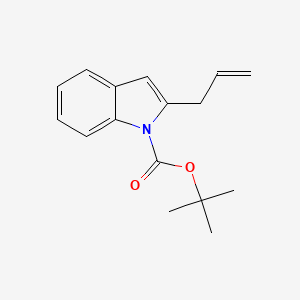
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
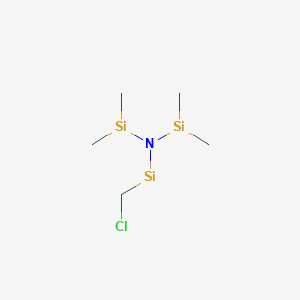
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
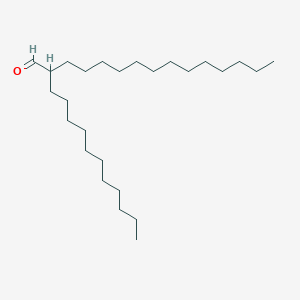
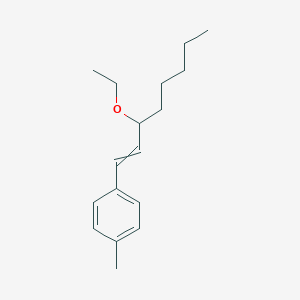
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
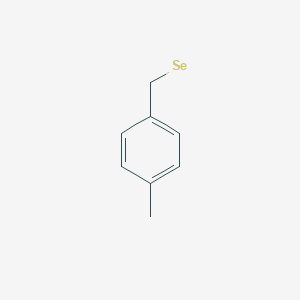
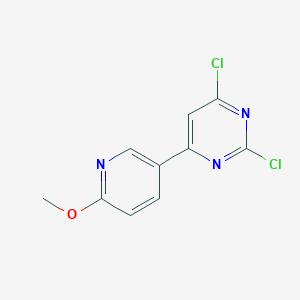
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
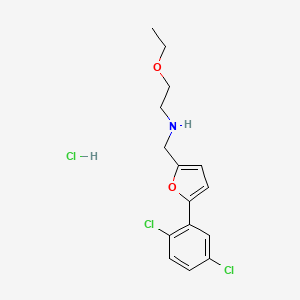
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
